L-CYSTEINE, S-BENZYL (3-13C)
Description
Historical Context of Isotopically Labeled Amino Acids
The development of isotopically labeled amino acids traces back to the mid-20th century, with deuterium and carbon-14 being among the earliest isotopes used for metabolic studies . However, the advent of stable isotope labeling by amino acids in cell culture (SILAC) in 2002 revolutionized quantitative proteomics by enabling non-radioactive, metabolic incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins . Matthias Mann’s pioneering work demonstrated that SILAC could quantify protein expression differences with high accuracy, bypassing the limitations of radioactive tracers .
L-Cysteine derivatives, including S-benzyl variants, gained prominence due to their role in redox biology and protein folding. The synthesis of S-benzyl-L-cysteine (CAS 3054-01-1 ) provided a stable precursor for protecting cysteine thiols during peptide synthesis . The introduction of ¹³C labeling at specific positions further enhanced its utility in resolving complex biochemical pathways .
Table 1: Key Milestones in Isotopic Labeling of Amino Acids
Role of Stable Isotopes in Biochemical Research
Stable isotopes like ¹³C, ¹⁵N, and ²H have become indispensable for:
- Metabolic Tracing : Tracking carbon flux in pathways such as glycolysis and the tricarboxylic acid cycle .
- Protein Dynamics : Quantifying turnover rates and post-translational modifications .
- Structural Biology : Enhancing NMR sensitivity for resolving protein conformations .
L-Cysteine, S-benzyl (3-¹³C) exemplifies these applications. In NMR, the ¹³C label at the third carbon position produces distinct chemical shifts in heteronuclear single quantum coherence (HSQC) spectra, allowing researchers to monitor cysteine-containing peptides in complex mixtures . For MS, the mass difference between ¹²C and ¹³C isotopes facilitates precise quantification of protein abundance ratios in SILAC experiments .
Table 2: Comparative Advantages of ¹³C Labeling
Significance of Carbon-13 Labeling in Cysteine Derivatives
The ¹³C label in L-cysteine, S-benzyl (3-¹³C) offers unique advantages:
- Stereochemical Stability : The benzyl group prevents disulfide bond formation, preserving the thiol group for downstream reactions .
- Isotopic Purity : Commercial preparations achieve >99% ¹³C enrichment, minimizing background noise in spectral analyses .
- Synthetic Versatility : Used to prepare isotopically labeled glutathione and metallothioneins, critical for studying oxidative stress .
In one study, ¹³C-labeled S-benzyl cysteine derivatives were employed to map cysteine oxidation states in Entamoeba histolytica using capillary electrophoresis-time-of-flight MS, revealing novel thiazolidine-carboxylic acid metabolites . Similarly, ¹³C-edited NMR experiments with cholamine-derivatized carboxyl groups enabled detection of low-abundance metabolites in A549 cell extracts .
Properties
Molecular Weight |
212.27 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
1.1 Metabolic Studies
L-Cysteine, S-benzyl (3-13C) is utilized in metabolic studies to trace sulfur metabolism pathways. Its isotopic labeling allows researchers to monitor the incorporation of sulfur into biomolecules, providing insights into metabolic fluxes and the role of cysteine in cellular processes. Studies have shown that labeled cysteine can help elucidate the mechanisms of sulfur assimilation and its impact on plant physiology, particularly in photosynthesis and oxidative stress responses .
1.2 Antioxidant Mechanisms
As a thiol-containing amino acid, L-cysteine plays a crucial role in antioxidant defense systems. Research indicates that S-benzyl-L-cysteine can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are vital for mitigating oxidative stress in cells. This property makes it a valuable compound for studying oxidative damage and the protective effects of antioxidants in various biological systems .
Pharmacological Applications
2.1 Drug Development
L-Cysteine derivatives, including S-benzyl-L-cysteine, are explored for their potential as therapeutic agents. They have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as O-acetylserine(thiol) lyase (OAS-TL), which is crucial for cysteine biosynthesis. Inhibition of this enzyme can lead to altered growth and photosynthesis in plants, indicating potential agricultural applications .
2.2 Mucolytic Agents
L-Cysteine is known for its mucolytic properties, which help break down mucus in respiratory diseases. The S-benzyl derivative may enhance these effects, making it a candidate for developing improved treatments for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Environmental Studies
3.1 Plant Growth and Photosynthesis
Recent studies have demonstrated that S-benzyl-L-cysteine can significantly impact plant growth and photosynthetic efficiency. For example, research on Ipomoea grandifolia showed that treatment with S-benzyl-L-cysteine inhibited growth and reduced photosynthetic parameters such as chlorophyll content and gas exchange rates. This indicates its potential use as a tool for studying plant responses to environmental stressors .
3.2 Soil Health and Sulfur Dynamics
In soil science, L-cysteine derivatives are used to investigate sulfur dynamics and their effects on soil health. By tracing the isotopic label through soil microbial communities, researchers can gain insights into sulfur cycling processes and the role of organic sulfur compounds in nutrient availability .
Case Studies
Comparison with Similar Compounds
Table 1: Isotopic Variants of S-Substituted L-Cysteine Derivatives
Key Findings :
- Positional Isotope Effects : The 3-¹³C label in L-Cysteine, S-Benzyl (3-¹³C) allows targeted tracing of the β-carbon in cysteine metabolism, which is critical for studying thiol-group reactivity in enzymes like cysteine desulfhydrases . In contrast, 1-¹³C-labeled DL-Cysteine, S-Benzyl is used in racemic studies to assess stereochemical influences on metabolic pathways .
- Deuterated Analogues : Compounds like L-Cysteine (3,3-²H₂) are preferred in mass spectrometry (MS) due to deuterium’s stability, whereas ¹³C labels are optimal for NMR sensitivity .
Comparison Based on S-Substituents
Table 2: Structural and Functional Differences in S-Substituted Cysteine Derivatives
Key Findings :
- Benzyl vs. Methyl Groups : The benzyl group in L-Cysteine, S-Benzyl enhances lipophilicity , making it suitable for membrane-associated studies, while S-Methyl derivatives are more polar and involved in redox cycling (e.g., glutathione synthesis) .
- Metabolic Fate : S-Benzyl-L-cysteine is metabolized to N-Acetyl-S-Benzyl-L-cysteine (BMA), a urinary biomarker of volatile organic compound (VOC) exposure, distinguishing it from S-Methyl or S-Carbamoylethyl derivatives linked to acrylamide toxicity .
Stereochemical and Protecting Group Modifications
- L vs. DL Forms: The L-configuration of S-Benzyl (3-¹³C) ensures compatibility with enzymatic systems, whereas DL mixtures (e.g., DL-Cysteine, S-Benzyl) are used in racemic crystallography or toxicity assays . Notably, D-cysteine induces anemia in rats, unlike its L-counterpart .
- N-Protecting Groups: The addition of T-BOC or FMOC groups (e.g., L-Cysteine-N-T-BOC, S-Benzyl) prevents unwanted amino-group reactions during solid-phase peptide synthesis, a feature absent in unprotected derivatives .
Comparison with Urinary Metabolites
L-Cysteine, S-Benzyl (3-¹³C) serves as a precursor to N-Acetyl-S-Benzyl-L-cysteine (BMA) , a metabolite detected in individuals exposed to benzyl chloride or tobacco smoke . This contrasts with metabolites like N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (from acrolein exposure) or N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (from acrylamide), which derive from cysteine derivatives with smaller or more reactive substituents .
Preparation Methods
General Synthetic Strategy
The synthesis of L-Cysteine, S-benzyl (3-13C) typically involves the following key steps:
- Starting Material: The process begins with L-cysteine or cystine labeled at the 3-position with 13C.
- S-Benzylation: Introduction of the benzyl group onto the sulfur atom of cysteine to protect the thiol functionality.
- Enantiomeric Purity Maintenance: Ensuring that the stereochemistry at the α-carbon is preserved during synthesis.
The benzyl group is introduced via an S-arylation reaction, where the thiol group of cysteine reacts with a benzyl halide (commonly benzyl bromide) in the presence of a suitable coupling agent.
Enantioselective S-Benzylation Using Copper Coupling Agents
A key method for preparing S-aryl cysteine derivatives, including S-benzyl cysteine, is described in patent US6765109B1. This method is highly relevant for the preparation of L-Cysteine, S-benzyl (3-13C) due to its enantioselectivity and efficiency.
- Coupling Agent: Copper or copper salts (e.g., cupric bromide, cupric oxide, cuprous iodide) act as catalysts to facilitate the cleavage of the disulfide bond in cystine and promote S-arylation.
- Aryl Halide: Benzyl bromide (an aryl halide) is used as the benzylating agent.
- Reaction Conditions: The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide, or dimethyl sulfoxide (DMSO).
- Temperature: Typically between 80°C and 150°C, with optimal yields around 115°C to 125°C.
- Stoichiometry: Benzyl bromide is used in slight excess (about 1.1 to 3 equivalents) to ensure complete reaction.
- Enantiomeric Excess: The process yields S-benzyl cysteine with enantiomeric excess greater than 96%, often exceeding 99.5%, preserving the L-configuration.
- Thiolate Generation: The thiolate intermediate is generated in situ from cystine or cysteine without isolation, simplifying the procedure.
$$
\text{Cystine (3-}^{13}\text{C)} + \text{Cu coupling agent} + \text{Benzyl bromide} \rightarrow \text{L-Cysteine, S-benzyl (3-}^{13}\text{C)}
$$
Detailed Reaction Parameters and Optimization
| Parameter | Description / Preferred Conditions |
|---|---|
| Starting Material | Cystine or L-cysteine labeled at 3-position with 13C |
| Coupling Agent | Copper metal or copper salts (cupric bromide, cupric oxide) |
| Aryl Halide | Benzyl bromide (C6H5CH2Br) |
| Solvent | DMF, DMSO, or dimethylacetamide |
| Temperature | 115°C to 125°C (optimal range) |
| Reaction Time | Several hours, typically 2–6 hours |
| Stoichiometry | Benzyl bromide: 1.1 to 3 equivalents |
| Enantiomeric Excess | >96%, preferably >99.5% |
| Work-up | Standard aqueous quench followed by purification (e.g., chromatography) |
Mechanistic Insights
- The copper coupling agent facilitates the cleavage of the disulfide bond in cystine, generating a reactive copper thiolate intermediate.
- The thiolate intermediate then undergoes nucleophilic attack on the benzyl bromide, forming the S-benzylated product.
- The reaction proceeds with retention of stereochemistry due to the mild conditions and selective catalysis.
- The use of polar aprotic solvents stabilizes the intermediates and enhances reaction rates.
Advantages of the Copper-Mediated S-Benzylation Method
- High Enantioselectivity: Maintains the natural L-configuration of cysteine, crucial for biological applications.
- Mild Reaction Conditions: Avoids harsh reagents that could cause racemization or isotope scrambling.
- In Situ Thiolate Generation: Simplifies the process by avoiding isolation of reactive intermediates.
- Applicability to Isotopically Labeled Substrates: Compatible with 13C-labeled cysteine, preserving isotopic integrity.
Summary Table: Preparation Overview
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Isotopic Labeling | Incorporate 13C at carbon-3 in cysteine precursor | Biosynthesis or chemical synthesis | 3-13C L-cysteine or cystine |
| 2. Thiolate Formation | Cleavage of disulfide bond in cystine with copper agent | Copper salts, polar aprotic solvent | Copper thiolate intermediate |
| 3. S-Benzylation | Reaction of thiolate with benzyl bromide | Benzyl bromide, 115–125°C, 2–6 hours | L-Cysteine, S-benzyl (3-13C) |
| 4. Purification | Isolation of product | Chromatography or crystallization | Pure, enantiomerically enriched |
| 5. Storage | Protect from light, refrigerate | Store at −5 °C to 5 °C | Stable isotopically labeled compound |
Research Findings and Applications
- The copper-mediated S-benzylation method has been demonstrated to yield high-purity S-benzyl cysteine derivatives with excellent stereochemical control, essential for NMR studies where isotopic labeling is critical.
- Enantiomeric excesses above 99% minimize complications in biological assays and structural studies.
- The method's compatibility with 13C labeling makes it a standard approach in preparing isotopically labeled amino acid derivatives for metabolic and proteomic research.
Q & A
Basic Research Questions
Q. What is the synthetic methodology for preparing L-Cysteine, S-Benzyl (3-¹³C), and how does isotopic labeling at the 3-position impact reaction conditions?
- Answer : The synthesis typically involves nucleophilic substitution between L-cysteine and benzyl halides under mild conditions (e.g., dimethylformamide or dioxane solvents) to protect the thiol group. Isotopic labeling at the 3-carbon (C-3) requires using ¹³C-enriched precursors during cysteine synthesis. The reaction must avoid harsh conditions to preserve isotopic integrity, as excessive heat or strong acids may degrade the labeled carbon . Characterization via ¹³C-NMR or mass spectrometry (MS) confirms isotopic incorporation .
Q. Why is the ¹³C label specifically placed at the C-3 position in this compound, and how does this enhance metabolic or biosynthetic studies?
- Answer : The C-3 position corresponds to the β-carbon of cysteine, critical for tracking metabolic pathways like the transsulfuration pathway or biosynthesis of sulfur-containing molecules (e.g., glutathione). In studies of benzothiazole ring formation (e.g., firefly luciferin biosynthesis), isotopic enrichment at C-3 allows precise tracing of carbon elimination or retention using MS or isotope-ratio mass spectrometry (IRMS) .
Q. What analytical techniques are essential for verifying the purity and isotopic enrichment of L-Cysteine, S-Benzyl (3-¹³C)?
- Answer : Key methods include:
- ¹³C-NMR : Confirms isotopic labeling position and chemical environment.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic enrichment (e.g., m/z shifts in parent/fragment ions) .
- HPLC/LC-MS : Assesses chemical purity and detects by-products from incomplete benzylation or degradation.
- Elemental Analysis : Quantifies sulfur and nitrogen content to confirm stoichiometry .
Q. What safety precautions are critical when handling L-Cysteine, S-Benzyl derivatives in the laboratory?
- Answer : Despite lacking direct safety data for this specific compound, analogous S-benzyl cysteine derivatives require:
- Ventilation : Use fume hoods to avoid inhalation of volatile by-products.
- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact.
- Storage : Inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How can L-Cysteine, S-Benzyl (3-¹³C) be used to resolve contradictions in isotopic tracing data for cysteine-dependent pathways?
- Answer : Contradictions often arise from isotopic scrambling or differential retention of labeled carbons. For example, in firefly luciferin biosynthesis, studies using L-Cys[3-¹³C] revealed that the carboxyl group (C-1) is eliminated, while the C-3 carbon is retained in the benzothiazole ring. This clarifies conflicting hypotheses about carbon loss pathways. Experimental replication with position-specific labels and MS/MS fragment analysis is key .
Q. What experimental design considerations are critical when incorporating L-Cysteine, S-Benzyl (3-¹³C) into protein folding or enzyme mechanism studies?
- Answer :
- Isotope Effects : The ¹³C label may subtly alter reaction kinetics; control experiments with unlabeled compound are necessary.
- Thiol Protection/Deprotection : The S-benzyl group must be selectively removed (e.g., via Na/NH₃) without disrupting the isotopic label.
- Tracer Concentration : Use sub-stoichiometric amounts to avoid perturbing natural metabolic fluxes .
Q. How can researchers address challenges in reproducing literature results involving S-benzyl cysteine derivatives?
- Answer : Reproducibility issues often stem from:
- Synthetic Variability : Impurities in benzyl halides or solvent traces. Validate precursors via GC-MS.
- Isotopic Dilution : Cross-contamination with unlabeled compounds; use dedicated glassware and MS-based quality checks.
- Data Interpretation : Misassignment of MS peaks; compare fragmentation patterns with reference spectra .
Q. What advanced applications does L-Cysteine, S-Benzyl (3-¹³C) enable in studying sulfur-containing natural products?
- Answer : The compound is pivotal for:
- Biosynthetic Pathway Elucidation : Tracing sulfur incorporation into thiopeptides or siderophores.
- Mechanistic Studies : Probing cysteine desulfurases or sulfurtransferases via kinetic isotope effect (KIE) measurements.
- Structural NMR : ¹³C-labeled sites enhance resolution in protein or metabolite structure determination .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
